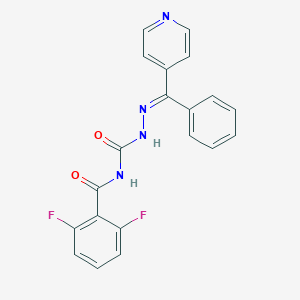![molecular formula C18H18N6O2S B287825 N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B287825.png)
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide, also known as MMPTC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPTC is a hydrazinecarbothioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins and play a role in cancer cell invasion and metastasis. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell migration and invasion, and the modulation of immune responses. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has also been shown to inhibit the migration and invasion of cancer cells through the inhibition of matrix metalloproteinases. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to modulate immune responses by increasing the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has several advantages for lab experiments, including its high purity and stability, its low toxicity, and its potential therapeutic properties. However, N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide also has some limitations, including its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its therapeutic potential in preclinical and clinical studies. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has shown promising anticancer, antimicrobial, and antifungal activities, and further studies are needed to fully understand its potential as a therapeutic agent.
In conclusion, N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has shown promising anticancer, antimicrobial, and antifungal activities, and further studies are needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide can be synthesized using various methods, including the reaction of 2-methoxybenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting product with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid chloride and carbon disulfide. Another method involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid chloride and carbon disulfide. These methods have been optimized to obtain high yields of N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide with good purity.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been studied for its potential therapeutic properties, including its anticancer, antimicrobial, and antifungal activities. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide has also been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans.
Propiedades
Nombre del producto |
N-(2-methoxyphenyl)-2-[(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]hydrazinecarbothioamide |
|---|---|
Fórmula molecular |
C18H18N6O2S |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
1-(2-methoxyphenyl)-3-[(5-methyl-1-phenyltriazole-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C18H18N6O2S/c1-12-16(20-23-24(12)13-8-4-3-5-9-13)17(25)21-22-18(27)19-14-10-6-7-11-15(14)26-2/h3-11H,1-2H3,(H,21,25)(H2,19,22,27) |
Clave InChI |
OBUKBVSPYZGHJV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NNC(=S)NC3=CC=CC=C3OC |
SMILES canónico |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)NNC(=S)NC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(Trifluoromethyl)phenyl]ethanone [6-ethoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287744.png)
![1-[3-(Trifluoromethyl)phenyl]ethanone [6-methoxy-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B287745.png)




![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287755.png)


![5-amino-1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B287758.png)



![1,4-Bis{4-[2-(benzhydryloxy)ethoxy]-2-butynyl}piperazine](/img/structure/B287767.png)